Noxiptiline hydrochloride

Description

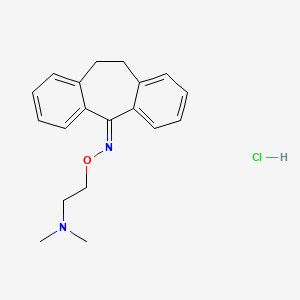

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19;/h3-10H,11-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKBYFBMUAUPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964448 | |

| Record name | 2-{[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4985-15-3 | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-, O-[2-(dimethylamino)ethyl]oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOXIPTILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW59W2B94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Development of Noxiptiline Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of Noxiptiline (B1212449) hydrochloride is centered around the formation and subsequent modification of a dibenzosuberone (B195587) backbone.

Classical Synthetic Routes to the Dibenzosuberone Scaffold

The dibenzosuberone scaffold is a key intermediate in the synthesis of many tricyclic antidepressants, including Noxiptiline. Classical synthetic approaches to this tricyclic ketone have been well-established.

One common method involves the intramolecular Friedel-Crafts cyclization of 2-(phenethyl)benzoic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) nih.gov. The synthesis of the precursor, 2-(phenethyl)benzoic acid, can be achieved through various routes. For instance, an aldol (B89426) condensation between phthalide (B148349) and benzaldehyde (B42025) yields benzalphthalide, which can then be reduced to 2-bibenzylcarboxylic acid. Subsequent ring closure furnishes dibenzosuberone nih.gov.

Another classical approach starts with phthalic anhydride (B1165640) and phenylacetic acid, which react in the presence of sodium acetate (B1210297) to form benzalphthalide. This intermediate is then hydrolyzed and hydrogenated to give 2-bibenzylcarboxylic acid, which is subsequently cyclized to dibenzosuberone nih.gov.

A summary of a classical synthetic route to dibenzosuberone is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Phthalic anhydride, Phenylacetic acid | Sodium acetate, Heat | Benzalphthalide |

| 2 | Benzalphthalide | Base-catalyzed hydrolysis | 2-(Phenylacetyl)benzoic acid |

| 3 | 2-(Phenylacetyl)benzoic acid | Catalytic hydrogenation | 2-(2-phenylethyl)benzoic acid |

| 4 | 2-(2-phenylethyl)benzoic acid | Polyphosphoric acid (PPA) | Dibenzosuberone |

The dibenzosuberone can then be converted to dibenzosuberenone (B194781), the direct precursor for Noxiptiline synthesis, through dehydrogenation or a bromination-dehydrobromination sequence wikipedia.org. For example, dibenzosuberone can be halogenated with N-bromosuccinimide (NBS) followed by dehydrohalogenation to yield dibenzosuberenone wikipedia.org.

Regioselective O-Alkylation Procedures in Noxiptiline Hydrochloride Synthesis

The final key step in the synthesis of Noxiptiline is the regioselective O-alkylation of the dibenzosuberenone oxime. This reaction introduces the dimethylaminoethyl ether side chain, which is crucial for its pharmacological activity. The reaction involves the treatment of the ketoxime with 2-(dimethylamino)ethyl chloride in the presence of a base scribd.com.

The regioselectivity of this alkylation is a critical aspect. The oxime anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. The exclusive formation of the O-alkylated product is desired. The choice of reaction conditions, such as the solvent and the counter-ion of the base, can significantly influence the N- versus O-alkylation ratio nih.govresearchgate.netnih.gov. In the synthesis of Noxiptiline and its derivatives, the use of a base like potassium carbonate in a solvent such as acetone (B3395972) favors the formation of the O-alkylated product thieme-connect.comquora.com. This preference for O-alkylation can be attributed to a combination of steric and electronic factors of the dibenzosuberenone oxime substrate nih.gov.

| Reactants | Reagents and Conditions | Product | Selectivity |

| Dibenzosuberenone oxime, 2-(dimethylamino)ethyl chloride hydrochloride | Potassium carbonate, Acetone, Heat | Noxiptiline | Exclusive O-alkylation |

Advancements in Tricyclic Antidepressant Synthesis Methodologies

While classical methods for the synthesis of tricyclic antidepressants are robust, there is ongoing research into developing more efficient, sustainable, and safer synthetic routes. Recent advancements in organic synthesis, such as the use of novel catalysts and the application of flow chemistry, have shown promise in improving the synthesis of complex molecules like TCAs nih.gov.

Metal-catalyzed cross-coupling reactions, for example, offer powerful tools for the construction of the tricyclic core and for the introduction of various substituents researchgate.net. These methods can lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages for the synthesis of active pharmaceutical ingredients (APIs), including improved safety, better heat and mass transfer, and the potential for automation and scalability nih.govacs.orgjst.org.inup.ac.za. The synthesis of amitriptyline (B1667244), a structurally related TCA, has been successfully demonstrated using a continuous flow protocol, highlighting the potential of this technology for the production of other TCAs like Noxiptiline acs.orgjst.org.inusp.org. These modern approaches could potentially lead to more economical and environmentally friendly manufacturing processes for this compound.

Precursor Chemistry and Intermediate Derivatives in this compound Production

The synthesis of this compound relies on the specific chemistry of its key precursors and intermediates, namely dibenzosuberenone and its corresponding ketoxime derivative.

Chemistry of Dibenzosuberenone and Related Intermediates

Dibenzosuberenone is a tricyclic ketone with a central seven-membered ring containing a double bond, making it a versatile intermediate for the synthesis of various biologically active compounds thieme-connect.comyoutube.combeilstein-journals.org. The carbonyl group and the double bond are the two primary sites for functionalization ic.ac.ukjuniperpublishers.com.

The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, Grignard reactions to introduce alkyl or aryl groups, and condensation reactions with amines and hydroxylamines thieme-connect.comjuniperpublishers.com. The double bond can participate in reactions such as hydrogenation, epoxidation, and Diels-Alder cycloadditions youtube.combeilstein-journals.orgic.ac.uk. The reactivity of both functional groups allows for the synthesis of a wide range of dibenzocycloheptene derivatives. For instance, the reaction of dibenzosuberenone with various reagents can lead to the formation of spiro compounds and other complex polycyclic systems thieme-connect.com.

Formation and Reactivity of Ketoxime Derivatives

The formation of the ketoxime is a crucial step in the synthesis of Noxiptiline. This reaction involves the condensation of dibenzosuberenone with hydroxylamine (B1172632) scribd.com. The mechanism of oxime formation from a ketone and hydroxylamine proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime quora.comyoutube.comic.ac.ukrogue-scholar.org. The reaction is typically carried out in the presence of a weak acid or base to facilitate the proton transfer steps involved in the mechanism scribd.comquora.comyoutube.comic.ac.ukrogue-scholar.org.

The resulting dibenzosuberenone oxime can exist as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond. The stereochemistry of the oxime can be an important factor in its subsequent reactions and in the biological activity of the final product nih.gov. The reactivity of the oxime is dominated by the nucleophilicity of the oxygen and nitrogen atoms of the oxime group, as well as the potential for rearrangement reactions, such as the Beckmann rearrangement, under certain conditions juniperpublishers.com. However, for the synthesis of Noxiptiline, the desired reaction is the selective alkylation at the oxygen atom.

Role of Halogenated Dibenzosuberone Derivatives in Analog Synthesis

The introduction of halogen atoms into the dibenzosuberone core has been a key strategy in the synthesis of novel analogues of tricyclic antidepressants like Noxiptiline. Halogenation, particularly bromination, of the dibenzosuberone structure serves to create reactive intermediates that can be further modified, and it can influence the compound's biological activity. nih.govresearchgate.net

Research has demonstrated that the regioselective bromination of dibenzosuberone can yield specific isomers, such as 3,7-dibromodibenzosuberone and 1,7-dibromodibenzosuberone. nih.gov These halogenated derivatives serve as versatile starting materials for the synthesis of new potential TCAs. The presence of a halogen group in the structure of some antidepressants has been associated with positive effects on their therapeutic profile. nih.gov For instance, novel dibenzosuberone derivatives, including potential antidepressants, have been prepared from these brominated precursors. researchgate.net The synthesis of these halogenated analogues often involves a Grignard reaction to introduce the characteristic side chain of TCAs. nih.govresearchgate.net

Table 1: Examples of Halogenated Dibenzosuberone Derivatives in TCA Synthesis

| Derivative Name | Starting Material | Synthetic Step Example | Resulting Compound Type |

|---|---|---|---|

| 3,7-Dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene | 3,7-Dibromodibenzosuberone | O-alkylation of the corresponding ketoxime | Noxiptiline Analogue |

| 3,7-Dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,7-Dibromodibenzosuberone | Grignard reaction followed by dehydration | Amitriptyline Analogue |

| 1,7-Dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 1,7-Dibromodibenzosuberone | Grignard reaction followed by dehydration | Amitriptyline Analogue |

This table is generated based on data from synthetic procedures described in scientific literature. nih.govresearchgate.net

Structure-Directed Synthesis and Analogue Development

The development of Noxiptiline and related compounds is a prime example of structure-directed synthesis, where the chemical framework of existing drugs informs the creation of new molecules with potentially improved properties.

The design of Noxiptiline and its analogues was heavily influenced by the structure of first-generation TCAs like Amitriptyline and Imipramine (B1671792). wikipedia.orgnih.gov These established drugs provided a foundational blueprint for the essential structural features required for antidepressant activity. The core design principle involves a tricyclic ring system, which provides a rigid scaffold, and a flexible aminoalkyl side chain, which is crucial for interacting with neurotransmitter transporters. psychdb.comnih.govmayoclinic.org

TCAs function primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain. patsnap.comnih.govwikimsk.org The specific conformation and chemical nature of the tricyclic system and the length and branching of the side chain dictate the potency and selectivity for these transporters. psychdb.com In the case of Noxiptiline, the dibenzosuberone tricycle is connected to an O-[2-(dimethylamino)ethyl]oxime side chain. wikipedia.org This oxime linkage represents a key structural variation from Amitriptyline, where the side chain is attached directly to the central ring via a double bond. This modification was guided by the principle of exploring different chemical linkages to modulate the pharmacological profile. The efficacy and economic viability of existing TCAs like Amitriptyline and Noxiptiline have made them valuable guides for designing new derivatives. nih.gov

The dibenzosuberone scaffold is a privileged structure in medicinal chemistry, used not only for antidepressants but also for compounds with other biological activities. jingyepharma.combeilstein-journals.org Its unique three-dimensional shape and synthetic tractability have encouraged extensive investigation into novel derivatives. juniperpublishers.comresearchgate.net

Synthetic efforts have focused on modifying both the tricyclic core and the side chain. Research has explored the creation of novel polycyclic π-conjugated systems by reacting dibenzosuberenone with tetrazines, leading to dihydropyridazines and pyridazines. beilstein-journals.org These efforts aim to explore new chemical space and potentially discover compounds with novel photophysical or biological properties. beilstein-journals.org

Further investigations have involved creating amide derivatives of dibenzosuberone. For example, N-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one-3-carboxamide was synthesized from a 3-bromo derivative of dibenzosuberone, showcasing how functional groups can be introduced onto the aromatic rings of the tricyclic system to create new analogues. researchgate.net These structure-modification studies are essential for understanding the structure-activity relationships of this class of compounds and for the potential development of new therapeutic agents. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Noxiptiline |

| Dibenzosuberone |

| Amitriptyline |

| Imipramine |

| 3,7-dibromodibenzosuberone |

| 1,7-dibromodibenzosuberone |

| 3,7-Dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene |

| 3,7-Dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |

| 1,7-Dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo-[a,d]-cycloheptene |

| Dibenzosuberenone |

| Tetrazine |

| Dihydropyridazine |

| Pyridazine |

| N-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one-3-carboxamide |

Molecular and Neuropharmacological Mechanisms of Noxiptiline Hydrochloride

Monoamine Neurotransmitter System Modulation

The principal antidepressant activity of noxiptiline (B1212449) hydrochloride stems from its ability to alter the signaling of key monoamine neurotransmitters in the brain. patsnap.com

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition by Noxiptiline Hydrochloride

Noxiptiline is characterized as a serotonin and norepinephrine reuptake inhibitor. wikipedia.orgpatsnap.com It binds to the presynaptic serotonin (SERT) and norepinephrine (NET) transporters. This action blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov The inhibition of these reuptake pumps is a shared characteristic of tricyclic antidepressants. patsnap.comnih.gov

Impact on Synaptic Neurotransmitter Concentrations

By inhibiting the reuptake of serotonin and norepinephrine, this compound effectively increases the concentration of these neurotransmitters in the synaptic cleft. patsnap.compatsnap.com This enhanced availability allows for prolonged activity and increased signaling at postsynaptic receptors. patsnap.com The elevation of synaptic serotonin and norepinephrine is believed to be a key factor in alleviating depressive symptoms. patsnap.com

Research into Dopaminergic Pathway Modulation by this compound

While the primary focus of noxiptiline's action is on the serotonin and norepinephrine systems, there is evidence to suggest that it may also modulate dopaminergic pathways. patsnap.com Some research indicates that TCAs can have limited effects on the dopaminergic system. nih.gov This potential modulation could contribute to its therapeutic effects on mood and motivation. patsnap.com However, the precise mechanisms and the extent of noxiptiline's interaction with the dopamine (B1211576) system require further investigation. Studies on the related TCA, amitriptyline (B1667244), suggest that any involvement of the dopamine system is worthy of further consideration. nih.gov

Receptor Binding and Antagonism Studies

In addition to its effects on neurotransmitter reuptake, this compound also demonstrates affinity for and antagonism of several other key receptors in the central nervous system. patsnap.com

Histamine (B1213489) H1 Receptor Interactions

This compound acts as an antagonist at histamine H1 receptors. patsnap.com This blockade of H1 receptors is a common feature among many tricyclic antidepressants and is linked to sedative effects. patsnap.comnih.gov The affinity of TCAs for the H1 receptor is often potent; for instance, doxepin (B10761459) and amitriptyline are considered among the most powerful antihistamines known. nih.gov This antihistaminergic activity is a significant component of noxiptiline's pharmacological profile. patsnap.com

Muscarinic M1 Receptor Interactions

This compound also exhibits antagonism at muscarinic M1 acetylcholine (B1216132) receptors. patsnap.com This action is responsible for the anticholinergic effects often associated with TCAs. patsnap.comumn.edu Blockade of these receptors in the central and peripheral nervous systems disrupts the "rest-and-digest" functions of the parasympathetic nervous system. wikipedia.orgnih.gov The potency of this antagonism varies among different TCAs, with tertiary amines like amitriptyline generally showing high affinity. umn.edudrugbank.com

Interactive Data Table: Receptor Binding Profile of Selected Tricyclic Antidepressants

This table includes data for related compounds to provide context for Noxiptiline's profile. Data for Noxiptiline itself is often less available in comparative studies.

| Compound | H1 (Ki, nM) | M1-M5 (Ki, nM) |

| Amitriptyline | 1.1 | 18 |

| Doxepin | 0.25 | 32 |

| Nortriptyline (B1679971) | 7.9 | 55 |

| Imipramine (B1671792) | 11 | 91 |

| Desipramine (B1205290) | 21 | 196 |

Note: Ki (inhibition constant) values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Alpha-Adrenergic Receptor Interactions

This compound acts as an antagonist at alpha-adrenergic receptors. patsnap.com This interaction is a common feature of tricyclic antidepressants and contributes to some of their therapeutic effects and side effect profiles, such as orthostatic hypotension. patsnap.com While specific affinity data for noxiptiline is not extensively detailed in contemporary literature, research on analogous TCAs provides insight into the nature of this interaction.

Studies on other tricyclic antidepressants, such as amitriptyline, nortriptyline, and imipramine, demonstrate a notable selectivity for subtypes of the α1-adrenoceptor. These compounds generally show a significantly higher affinity for the α1A and α1D-adrenoceptor subtypes compared to the α1B-adrenoceptor. nih.gov For instance, amitriptyline, nortriptyline, and imipramine displayed approximately 25- to 80-fold higher affinity for α1A-adrenoceptors and 10- to 25-fold higher affinity for α1D-adrenoceptors than for the α1B subtype in studies using both rat native and human recombinant receptors. nih.gov This differential affinity suggests that the primary subtype affected by the increased noradrenaline availability from reuptake inhibition is the α1B-adrenoceptor. nih.gov

Furthermore, long-term treatment with TCAs like amitriptyline has been shown to modulate α2-adrenoceptors. Chronic administration can lead to a subsensitivity of α2-adrenergic autoreceptors, which may be a crucial component of their therapeutic mechanism of action. nih.gov

| Compound | α1A Affinity (Ki, nM) | α1B Affinity (Ki, nM) | α1D Affinity (Ki, nM) |

|---|---|---|---|

| Amitriptyline | Data not specified | Data not specified | Data not specified |

| Imipramine | Data not specified | Data not specified | Data not specified |

| Nortriptyline | Data not specified | Data not specified | Data not specified |

Note: While studies confirm differential affinities, specific Ki values from a single comparative source were not available in the searched literature. Research indicates these TCAs are substantially weaker antagonists at α1B-adrenoceptors compared to α1A and α1D subtypes. nih.gov

Intracellular Signaling Cascades and Molecular Targets

The neuropharmacological effects of this compound are mediated through a complex network of intracellular signaling cascades that are initiated by its interaction with various molecular targets.

The mechanism of action for this compound is multifaceted, extending beyond simple neurotransmitter reuptake inhibition. patsnap.compatsnap.com The antagonism of receptors, including adrenergic, cholinergic, and histaminic receptors, triggers distinct intracellular signaling pathways. For example, the blockade of α1-adrenergic receptors, which are Gq-protein coupled, interferes with the norepinephrine-stimulated production of inositol (B14025) triphosphate (IP3). researchgate.net Chronic treatment with amitriptyline has been shown to downregulate α1-adrenergic receptors and significantly decrease norepinephrine-stimulated IP3 activity in the cortex and cerebellum, indicating a modulation of this signaling pathway. researchgate.net

This compound modulates cholinergic pathways through its action as an antagonist at muscarinic acetylcholine receptors, specifically noted at M1 receptors. patsnap.com This antagonism is responsible for the anticholinergic side effects commonly associated with TCAs. patsnap.compatsnap.com Studies of the representative TCA amitriptyline reveal a high affinity for muscarinic receptors in various regions of the rat brain. nih.gov However, this interaction appears to be non-selective across different muscarinic receptor subtypes. Functional assays have shown that amitriptyline is equipotent in antagonizing both M1-mediated phosphoinositide hydrolysis and M2-mediated inhibition of cyclic AMP formation, indicating a lack of subtype selectivity. nih.gov This suggests that TCAs like Noxiptiline likely act as broad antagonists at central muscarinic receptors.

While direct studies on this compound's interaction with ion channels are limited, extensive research on other TCAs has established that this class of drugs modulates the activity of various voltage-gated ion channels. This modulation is considered a component of their therapeutic and toxic effects.

Potassium Channels : Amitriptyline has been shown to inhibit human Kv1.1 and Kv7.2/7.3 potassium channels in a concentration-dependent manner. researchgate.net

Sodium Channels : Other TCAs, such as desipramine, are known to be use-dependent inhibitors of voltage-gated sodium channels in hippocampal neurons. nih.gov

Calcium Channels : A study of eleven TCAs demonstrated that they are moderately effective inhibitors of the N-type calcium ion channel (CaV2.2). nih.govrsc.org This blockade of neuronal calcium channels is thought to contribute to the analgesic activity of TCAs in the treatment of neuropathic pain. nih.gov

| Tricyclic Antidepressant | Ion Channel Target | Observed Effect |

|---|---|---|

| Amitriptyline | Kv1.1, Kv7.2/7.3 (Potassium Channels) | Inhibition researchgate.net |

| Desipramine | Voltage-gated Sodium Channels | Use-dependent inhibition nih.gov |

| Various TCAs | CaV2.2 (N-type Calcium Channels) | Inhibition nih.gov |

The N-methyl-D-aspartate (NMDA) receptor is another significant molecular target for tricyclic antidepressants, contributing to their analgesic properties. Research on amitriptyline and desipramine has revealed a dual mechanism of action on NMDA receptors. nih.govfrontiersin.org

Enhancement of Ca2+-dependent Desensitization : At therapeutic concentrations, these TCAs inhibit NMDA receptors by enhancing their calcium-dependent desensitization. The inhibitory potency is highly dependent on the extracellular calcium concentration. nih.goviasp-pain.org

Trapping Channel Block : At higher concentrations, TCAs act as trapping open-channel blockers of NMDA receptors. nih.goviasp-pain.org

This modulation of the NMDA receptor, a key component in central sensitization and neuropathic pain, provides a compelling molecular basis for the use of TCAs in pain management. nih.govresearchgate.net

A significant and distinct mechanism of action for many tricyclic antidepressants is the functional inhibition of the enzyme acid sphingomyelinase (ASM). nih.govnih.gov Compounds that exhibit this property are known as FIASMAs (Functional Inhibitors of Acid Sphingomyelinase). wikipedia.orgbohrium.com ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide, a lipid second messenger involved in signaling pathways for apoptosis and cellular stress. nih.gov

FIASMAs are typically lipophilic, weak bases that accumulate within the acidic environment of lysosomes. nih.gov This accumulation leads to a detachment of ASM from the inner lysosomal membrane, which is followed by the enzyme's proteolytic degradation. nih.govwikipedia.org This is an indirect, functional inhibition rather than a direct binding to the enzyme's active site. wikipedia.org By reducing the activity of ASM, these drugs decrease the stress-induced formation of ceramide. nih.gov Although Noxiptiline has not been explicitly named as a FIASMA in the reviewed literature, its physicochemical properties as a lipophilic and weakly basic TCA strongly suggest it shares this mechanism with other TCAs like amitriptyline and desipramine. nih.govnih.gov

Preclinical Pharmacological Investigations of Noxiptiline Hydrochloride

In Vitro and In Vivo Pharmacodynamic Research

The pharmacodynamic properties of noxiptiline (B1212449) hydrochloride have been explored through a variety of in vitro and in vivo studies to characterize its antidepressant, anxiolytic, neuroimmune, and analgesic effects.

Exploration of Antidepressant and Anxiolytic Effects in Animal Models

Preclinical studies to evaluate the antidepressant-like effects of compounds are often conducted using established animal models such as the forced swim test and the tail suspension test. herbmedpharmacol.comherbmedpharmacol.com These models are designed to induce a state of behavioral despair in rodents, and the administration of effective antidepressants typically reduces the duration of immobility. herbmedpharmacol.com Similarly, the anxiolytic potential of pharmaceutical agents is commonly assessed using models like the elevated plus maze and the light-dark box test. nih.govjddtonline.info These tests are based on the natural aversion of rodents to open, brightly lit spaces, with anxiolytic compounds generally increasing the time spent in the open or illuminated areas. nih.govnih.gov

Comparative Pharmacological Profiling with Other Tricyclic Antidepressants in Preclinical Studies

Preclinically, TCAs can be compared based on their affinity for various neurotransmitter receptors and transporters. For instance, amitriptyline (B1667244) and its metabolite nortriptyline (B1679971) are known to inhibit the reuptake of both serotonin (B10506) and norepinephrine (B1679862). researchgate.net A comprehensive preclinical comparative analysis of noxiptiline with other TCAs like amitriptyline, imipramine (B1671792), and clomipramine, detailing their respective binding affinities and potencies in animal models, would provide valuable insights into its unique pharmacological signature. Unfortunately, specific preclinical studies providing a direct comparative pharmacological profile of noxiptiline against other TCAs are limited in the available scientific literature.

Investigation of Neuroimmune Modulation and Anti-inflammatory Properties

There is a growing body of evidence suggesting that depression and other mood disorders are associated with neuroinflammatory processes, characterized by the dysregulation of cytokine networks. nih.gov Antidepressant medications, including TCAs, have been shown to possess immunomodulatory properties, often reducing pro-inflammatory markers while enhancing anti-inflammatory cytokines. nih.govnih.gov For example, amitriptyline has been demonstrated to exert anti-inflammatory effects in animal models of both acute and chronic inflammation. nih.gov Studies have shown that amitriptyline can reduce levels of inflammatory cytokines and inhibit the nitric oxide signaling pathway, which is implicated in neuropathic pain and inflammation. nih.gov It has also been shown to down-regulate the expression of inflammatory genes. semanticscholar.org

Given the structural and mechanistic similarities among TCAs, it is plausible that noxiptiline hydrochloride also possesses neuroimmune-modulating and anti-inflammatory properties. However, specific preclinical studies investigating the effects of noxiptiline on cytokine production, microglial activation, and other markers of neuroinflammation in animal models are not extensively documented in the current body of scientific literature.

Analysis of Central versus Peripheral Mechanisms of Action in Neuropathic Pain Models

Tricyclic antidepressants are a cornerstone in the management of neuropathic pain. mayoclinic.org Preclinical research utilizing animal models of neuropathic pain, such as the chronic constriction injury (CCI) model, is instrumental in understanding the underlying mechanisms of action of these drugs. nih.gov These models allow for the investigation of both central and peripheral contributions to analgesia. For instance, studies with amitriptyline in a rat model of neuropathic pain have shown that it can alleviate thermal hyperalgesia when administered systemically, spinally, and locally, suggesting both central and peripheral sites of action. nih.gov The analgesic effects of TCAs in neuropathic pain are thought to be mediated, at least in part, by the inhibition of norepinephrine reuptake. mayoclinic.org

While noxiptiline is indicated for certain chronic pain conditions, specific preclinical studies in animal models of neuropathic pain to delineate its central versus peripheral mechanisms of action are not well-documented in the available literature. Such studies would be valuable in understanding its full potential as an analgesic agent.

Pharmacokinetic Research in Preclinical Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug, which collectively determine its bioavailability and therapeutic window.

Absorption Characteristics in Animal Systems

Specific preclinical data on the oral absorption, bioavailability, and other pharmacokinetic parameters of this compound in common animal models such as rats and dogs are not extensively detailed in the currently accessible scientific literature. This information would be critical for optimizing formulation development and for translating preclinical findings to clinical use.

Hepatic Metabolism via Cytochrome P450 Enzyme Systems

For many TCAs, CYP2D6 is a key enzyme responsible for hydroxylation, while CYP2C19, CYP3A4, and CYP1A2 are involved in the demethylation process. patsnap.com Given that drugs that induce or inhibit these CYP isoenzymes can alter the metabolism and plasma levels of TCAs, it is plausible that the metabolism of this compound is similarly affected by these enzyme systems. patsnap.com

Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of Tricyclic Antidepressants

| Cytochrome P450 Isoenzyme | Primary Metabolic Pathway |

| CYP2D6 | Hydroxylation |

| CYP2C19 | Demethylation |

| CYP3A4 | Demethylation |

| CYP1A2 | Demethylation |

Identification and Pharmacodynamic Contributions of Metabolites

Specific metabolites of this compound have not been detailed in the available literature. However, based on its chemical structure and the known metabolic pathways of other TCAs, it is reasonable to hypothesize that Noxiptiline undergoes N-demethylation to form a secondary amine metabolite. This metabolite would likely retain pharmacological activity, contributing to the inhibition of serotonin and norepinephrine reuptake. Further hydroxylation of the parent compound and its demethylated metabolite would likely lead to less active or inactive compounds that are more readily excreted. The pharmacodynamic contribution of these potential metabolites remains to be elucidated through specific preclinical studies.

Plasma Concentration Profiles and Their Relationship to Pharmacological Effects in Preclinical Studies

The relationship between plasma concentrations of TCAs and their pharmacological effects has been a subject of study, although a clear correlation is not always established. For some TCAs, a therapeutic window for plasma concentrations has been suggested to achieve optimal clinical response. medscape.com

Preclinical studies in animal models are essential for establishing the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, which in turn influences the plasma concentration over time. For example, studies with amitriptyline in dogs have investigated its pharmacokinetic profile and that of its active metabolite, nortriptyline. ijpsonline.com Such studies help in understanding the time to reach maximum concentration (Cmax) and the half-life of the drug, which are critical parameters for predicting the duration and intensity of its pharmacological effects.

Specific preclinical data on the plasma concentration profiles of this compound and their direct correlation to its pharmacological effects in animal models are not available in the reviewed literature.

Exploratory Research on Novel Therapeutic Hypotheses

Beyond its primary indication for depression, exploratory preclinical research often investigates novel therapeutic applications for existing compounds.

Investigation of Metabolic Impacts and Glucose Modulation in Preclinical Disease Models

Some tricyclic antidepressants have been reported to affect glucose metabolism. researchgate.netnih.gov Preclinical studies in animal models have shown that certain TCAs can lead to alterations in blood glucose levels and insulin sensitivity. droracle.ai For instance, some studies have suggested that TCAs may be associated with an increased risk of type 2 diabetes. nih.gov The mechanisms behind these effects are not fully understood but may involve direct effects on insulin signaling pathways or indirect effects related to weight gain, a known side effect of some TCAs. nih.gov

There is no specific preclinical research available on the metabolic impacts and glucose modulation of this compound in disease models.

Preclinical Assessment of Developmental and Reproductive Toxicity

Preclinical assessment of developmental and reproductive toxicity is a critical component of drug safety evaluation. These studies, typically conducted in animal models such as rats and rabbits, aim to identify any adverse effects on fertility, embryonic development, and pre- and postnatal development. nih.gov

For the TCA class of drugs, the potential for developmental and reproductive toxicity has been investigated. While some studies have not shown a clear teratogenic effect, others have raised concerns about potential neonatal withdrawal symptoms if the medication is used during the later stages of pregnancy. medicinesinpregnancy.orgwikipedia.org These symptoms in newborns can include irritability, rapid breathing, and feeding problems. wikipedia.org A study on amitriptyline in a testicular organoid model suggested potential reproductive toxicity. nih.gov

Specific preclinical studies on the developmental and reproductive toxicity of this compound have not been identified in the available literature.

Studies on Placental Transfer and Potential Neonatal Impacts in Animal Models

The ability of a drug to cross the placental barrier is a key determinant of its potential to affect the fetus. Studies have shown that tricyclic antidepressants can cross the placenta. researchgate.netnih.gov The extent of placental transfer can vary between different TCAs and is influenced by factors such as lipid solubility and protein binding. nih.gov

Preclinical studies in animal models, as well as ex vivo human placenta perfusion studies, have been used to investigate the placental transfer of TCAs like amitriptyline and nortriptyline. nih.gov These studies have confirmed that these compounds can be detected in the fetal circulation following maternal administration. researchgate.net

Neonatal exposure to TCAs in utero can lead to a discontinuation syndrome after birth, characterized by symptoms such as irritability and feeding difficulties. wikipedia.org Animal studies have also shown that neonatal exposure to some antidepressants can have lasting effects on behavior and serotonin circuitry. nih.gov

There is no specific information available from preclinical animal models regarding the placental transfer of this compound or its potential neonatal impacts.

Research into DNA Damage Induced by Tricyclic Antidepressants

Investigations into the potential for tricyclic antidepressants (TCAs) to induce DNA damage have revealed that some members of this class can interact with DNA, leading to structural alterations. While direct studies on this compound are limited, research on structurally similar TCAs provides valuable insights into potential mechanisms. In vitro studies have shown that certain TCAs, such as imipramine, amitriptyline, opipramol, and protriptyline, can cause DNA damage. acs.orgacs.orgnih.govresearchgate.net

One area of focus has been the role of peroxidases in mediating this DNA damage. For instance, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2), imipramine has been demonstrated to induce the degradation of DNA. acs.orgnih.gov This effect was not observed with amitriptyline, opipramol, or protriptyline under the same conditions, suggesting that the potential for DNA damage may vary among different TCAs. acs.orgnih.gov The proposed mechanism for imipramine-induced DNA damage involves the formation of a reactive intermediate during its oxidation, which then interacts with DNA. acs.orgnih.gov

Further research has identified various forms of DNA damage associated with TCAs, including strand breaks, chromosome aberrations, and sister chromatid exchanges in cells exposed to imipramine and amitriptyline. acs.orgresearchgate.net It has been noted that the metabolism of these antidepressants can lead to more severe DNA damage. acs.orgresearchgate.net For example, imipramine has been shown to cause a significant increase in chromosome aberrations at concentrations within the upper therapeutic range. acs.org

Conversely, other studies have indicated that antidepressants, including TCAs, may have a protective effect against DNA damage induced by certain neurotoxins. In neuroblastoma SH-SY5Y cells, pretreatment with TCAs like desipramine (B1205290), imipramine, and amitriptyline was found to attenuate the DNA damage response caused by the neurotoxin DSP4. nih.gov This suggests a complex interaction between TCAs and DNA, where the outcome may depend on the specific compound, the cellular context, and the presence of other agents.

Table 1: Summary of In Vitro DNA Damage Studies on Tricyclic Antidepressants

| Tricyclic Antidepressant | DNA Damage Observed | Conditions | Proposed Mechanism |

|---|---|---|---|

| Imipramine | DNA degradation, strand breaks, chromosome aberrations, sister chromatid exchanges | In the presence of HRP and H2O2; in cell cultures | Formation of a reactive intermediate |

| Amitriptyline | Strand breaks, chromosome aberrations, sister chromatid exchanges | In cell cultures | Not specified |

| Opipramol | No significant DNA degradation | In the presence of HRP and H2O2 | Not applicable |

| Protriptyline | No significant DNA degradation | In the presence of HRP and H2O2 | Not applicable |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The therapeutic effects of tricyclic antidepressants are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies employed to elucidate these connections, guiding the design of new molecules with improved efficacy and side-effect profiles.

The fundamental structure of TCAs, including Noxiptiline, consists of a three-ring nucleus and an aliphatic side chain with a terminal amino group. wikipedia.org this compound has the chemical formula C19H23ClN2O and a molecular weight of 330.9 g/mol . Its chemical name is 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime hydrochloride.

The biological activity of TCAs is largely determined by the nature of this three-ring system and the side chain. Most TCAs act as serotonin-norepinephrine reuptake inhibitors (SNRIs) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orglitfl.comuworld.com This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. wikipedia.org The affinity for SERT and NET is influenced by the chemical structure of the individual TCA.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For TCAs, the key pharmacophoric features generally include:

A hydrophobic region: Provided by the tricyclic ring system, which facilitates binding to the transporter proteins.

A positively charged ionizable group: The terminal amine group on the side chain, which is protonated at physiological pH and is crucial for interaction with the binding site.

A specific spatial relationship between the hydrophobic core and the ionizable group.

QSAR studies have been employed to develop models that correlate the structural features of TCAs with their biological activities, such as their affinity for serotonin receptors. nih.gov These models can help predict the activity of newly designed compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of TCAs, molecular docking can be used to simulate the interaction of these drugs with their target transporters, SERT and NET.

By docking various TCA analogues into the binding sites of these transporters, researchers can:

Visualize the binding mode and identify key amino acid residues involved in the interaction.

Understand how subtle changes in the TCA structure can affect binding affinity and selectivity.

Predict the binding affinity of novel compounds, thereby guiding the synthesis of more potent and selective inhibitors.

Analytical Methodologies for Noxiptiline Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Noxiptiline (B1212449) hydrochloride, several chromatographic methods are pivotal for its accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of tricyclic antidepressants (TCAs) like Noxiptiline hydrochloride in pharmaceutical preparations and biological fluids. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent resolution and sensitivity.

In a typical RP-HPLC method for a related compound, amitriptyline (B1667244) hydrochloride, separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and water (50% v/v) adjusted to a pH of 5 with phosphoric acid. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The retention time for amitriptyline hydrochloride under these conditions was 7.3 minutes. researchgate.net Method validation as per International Council for Harmonisation (ICH) guidelines is essential and typically demonstrates good linearity, accuracy, and precision.

For the simultaneous analysis of nortriptyline (B1679971) hydrochloride and fluphenazine hydrochloride, an HPLC method was developed using a Hypersil Gold C8 column and a mobile phase of 0.1 M formic acid (pH 2.16) and methanol (33:67, v/v). nih.gov The flow rate was 1.1 mL/min with UV detection at 251 nm. nih.gov This method showed excellent linearity and sensitivity, with a limit of detection of 0.72 µg/mL for nortriptyline. nih.gov

| Parameter | Amitriptyline Hydrochloride researchgate.net | Nortriptyline Hydrochloride nih.gov |

|---|---|---|

| Column | C18 reversed-phase (250 mm x 4 mm i.d.) | Hypersil Gold C8 (250 mm × 4.6 mm i.d., 5 μm) |

| Mobile Phase | Acetonitrile and water (50% v/v), pH 5 with phosphoric acid | 0.1 M Formic acid (pH 2.16)-methanol (33:67, v/v) |

| Flow Rate | 0.6 mL/min | 1.1 mL/min |

| Detection | UV at 254 nm | UV at 251 nm |

| Retention Time | 7.3 min | Not specified |

| Linearity Range | 0.5-3 µg/mL | 5.0–1350.0 µg/mL |

| Limit of Detection (LOD) | Not specified | 0.72 µg/mL |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the identification and quantification of TCAs, offering high sensitivity and selectivity, which is particularly advantageous in forensic toxicology. mdpi.com The use of a mass spectrometer allows for the definitive identification of the analyte based on its mass spectrum.

For the analysis of TCAs, including nortriptyline, in biological matrices like urine and blood, a hollow-fiber drop-to-drop solvent microextraction technique coupled with GC/MS has been developed. nih.gov This method provides a high degree of sample clean-up and pre-concentration. nih.gov The separation is typically performed on a capillary column such as a DB-5. mdpi.com

A validated method for the simultaneous determination of 11 antidepressant drugs in whole blood by GC/MS has been reported, demonstrating the capability of this technique for comprehensive screening. mdpi.com For nortriptyline, a limit of quantification (LOQ) as low as 234 ng/mL has been achieved in urine and blood samples. mdpi.com

| Parameter | Value nih.gov |

|---|---|

| Technique | Hollow-fiber drop-to-drop solvent microextraction GC-MS |

| Matrix | Human blood and urine |

| Linearity Range | 0.5-5.0 mg/L in deionized water |

| Limit of Detection (LOD) | 0.009 µg/mL (urine), 0.021 µg/mL (blood) |

| Correlation Coefficient (r²) | 0.99672 |

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and specificity for the analysis of drugs in complex biological matrices such as plasma and urine. lcms.cz This technique is particularly well-suited for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured.

A UHPLC-MS/MS method for the analysis of TCAs in human plasma has been developed, requiring only 50 µL of plasma and having a run time of less than 4.5 minutes per injection. lcms.cz The method demonstrated excellent precision and accuracy with no significant matrix effects. lcms.cz For the analysis of TCAs in human urine, a method using Oasis WCX in a 96-well µElution format for sample extraction was developed, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for all analytes. lcms.cz

Electrochemical and Spectroscopic Methods

In addition to chromatographic techniques, electrochemical and spectroscopic methods provide alternative and often complementary approaches for the analysis of this compound.

Polarography is an electrochemical technique that can be used for the quantitative determination of electroactive compounds like this compound. A polarographic method was developed for the determination of the related compound nitroxazepine hydrochloride in pure form and in tablets. rsc.org The method involves the reduction of the compound at a dropping mercury electrode versus a standard calomel electrode. rsc.org A single, well-defined reduction wave is observed, allowing for precise quantification using the standard additions method. rsc.org The analysis is typically carried out in different buffer systems to optimize the polarographic response. rsc.org

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the characterization and quantification of this compound, particularly in pharmaceutical formulations. The method is based on the measurement of the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorbance (λmax).

For the related compound nortriptyline hydrochloride, a UV spectrophotometric method was developed using distilled water as the solvent, with the absorbance measured at 239 nm. researchgate.net The method obeyed Beer's law in the concentration range of 2-24 µg/mL. researchgate.net In another study, a UV spectrophotometric method for nortriptyline hydrochloride in microemulsions was validated and compared with an HPLC method, showing excellent precision and accuracy. nih.gov The linearity range for the UV method was 20-60 µg/mL. nih.gov The formation of charge-transfer complexes with reagents like p-chloranilic acid can shift the absorption maxima to the visible region, which can enhance selectivity. mdpi.com

| Parameter | Method 1 researchgate.net | Method 2 nih.gov |

|---|---|---|

| Solvent | Distilled Water | Methanol |

| λmax | 239 nm | Not specified |

| Linearity Range | 2-24 µg/mL | 20-60 µg/mL |

| Correlation Coefficient (r²) | Not specified | 0.9979 |

Compound Index

| Compound Name |

|---|

| This compound |

| Amitriptyline hydrochloride |

| Nortriptyline hydrochloride |

| Fluphenazine hydrochloride |

| Nitroxazepine hydrochloride |

| p-chloranilic acid |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

The precise molecular structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. These methods provide complementary information about the compound's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the Noxiptiline molecule. arcjournals.org The technique is based on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. arcjournals.org For Noxiptiline, the IR spectrum would display a series of absorption bands indicative of its key structural features. For instance, the C-H stretching vibrations of the aromatic rings and the aliphatic ethylene bridge would appear in distinct regions. The C=N bond of the oxime group and the C-O-N linkage would also produce characteristic absorption peaks, allowing for the confirmation of this crucial part of the structure. arcjournals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed map of the molecular structure by probing the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons on the dibenzocycloheptene ring system would typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the ethylene bridge (-CH₂-CH₂-) would show distinct signals, and their splitting patterns would confirm their connectivity. The N-methyl groups (-N(CH₃)₂) would likely appear as a singlet, while the protons of the ethyl group attached to the oxime oxygen (-O-CH₂-CH₃) would present as a characteristic quartet and triplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Each unique carbon atom in the Noxiptiline structure, from the aromatic rings to the aliphatic side chain and the N-methyl groups, would correspond to a distinct signal in the spectrum. nih.gov The chemical shifts of these signals are highly sensitive to the local electronic structure, allowing for unambiguous assignment of each carbon atom in the molecule's skeleton.

Together, these spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound, which is essential for identity confirmation and purity assessment in research settings. mdpi.com

Table 1: Expected Characteristic Spectroscopic Data for Noxiptiline

| Spectroscopic Technique | Functional Group | Expected Characteristic Signal/Absorption |

|---|---|---|

| IR Spectroscopy | Aromatic C-H | Stretching vibrations > 3000 cm⁻¹ |

| Aliphatic C-H | Stretching vibrations < 3000 cm⁻¹ | |

| C=N (Oxime) | Stretching vibration ~1650 cm⁻¹ | |

| C-O | Stretching vibration ~1050-1250 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | ~7.0-7.5 ppm |

| -O-CH₂- | ~4.0-4.5 ppm | |

| -CH₂-CH₂- (Bridge) | ~2.5-3.5 ppm | |

| -N(CH₃)₂ | ~2.2-2.6 ppm | |

| ¹³C NMR | Aromatic Carbons | ~120-145 ppm |

| C=N (Oxime) | ~150-160 ppm | |

| -O-CH₂- | ~60-70 ppm |

Note: The values in this table are approximate and based on typical chemical shifts and absorption frequencies for the respective functional groups.

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when the compound must be isolated from complex biological matrices. The goal is to remove interfering substances while ensuring high recovery of the target analyte.

Supported Liquid Membrane (SLM) Techniques for Purification

Supported Liquid Membrane (SLM) extraction is an effective technique for the selective purification and enrichment of tricyclic antidepressants, including Noxiptiline, from aqueous samples like urine. nih.gov This method utilizes a porous, hydrophobic membrane whose pores are impregnated with an organic solvent, creating a stable barrier between two aqueous solutions: a donor phase and an acceptor phase. nih.gov

In a typical application for Noxiptiline extraction, the urine sample, adjusted to an alkaline pH, constitutes the donor solution. nih.gov The target compound is passed over the liquid membrane, where it is extracted into the organic solvent. On the other side of the membrane, an acidic acceptor solution traps the analyte by converting it into its non-extractable, protonated form. nih.gov This process facilitates both cleanup and concentration of the drug.

A study on the determination of Noxiptiline in urine using SLM with HPLC-UV detection identified optimal conditions for extraction. nih.gov The highest extraction efficiency for Noxiptiline (56%) was achieved using n-undecane with 5% tri-n-octylphosphine oxide (TOPO) as the liquid membrane, a 0.05 M phosphate buffer at pH 4.0 as the donor solution, and a pH 9.5 buffer as the acceptor solution. nih.gov This technique proved capable of reaching a limit of quantification of approximately 1 ng/mL from a 100 mL urine sample. nih.gov

Table 2: Optimal Conditions for SLM Extraction of Noxiptiline from Urine nih.gov

| Parameter | Optimal Condition |

|---|---|

| Liquid Membrane | n-undecane with 5% tri-n-octylphosphine oxide (TOPO) |

| Donor Solution | 0.05 M phosphate buffer (pH 4.0) |

| Acceptor Solution | 0.05 M phosphate buffer (pH 9.5) |

| Extraction Efficiency | 56% |

| Limit of Quantification | ~1 ng/mL |

Advanced Protein Precipitation and Other Extraction Methods for Biological Samples

When analyzing Noxiptiline in biological samples such as plasma or serum, the removal of high-abundance proteins is a mandatory first step to prevent interference and protect analytical instrumentation. phenomenex.com Protein precipitation is a widely used, rapid, and cost-effective method for this purpose. lcms.cz

The technique involves adding a precipitating agent to the biological sample, which denatures the proteins and causes them to aggregate and fall out of solution. phenomenex.comsigmaaldrich.com Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest. lcms.cznacalai.com

Common protein precipitation methods include:

Organic Solvent Precipitation: This is the most common approach, where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. phenomenex.comlcms.cz The solvent disrupts the hydration shell around the proteins, leading to their precipitation. Acetonitrile is frequently preferred as it often results in cleaner extracts. A typical procedure involves adding the organic solvent in a 3:1 ratio to the sample volume, followed by vortexing and centrifugation. lcms.cz

Acid Precipitation: Strong acids like trichloroacetic acid (TCA) are effective at precipitating proteins by reducing the pH of the solution to the proteins' isoelectric point, where their solubility is minimal. phenomenex.comnih.gov While highly efficient, TCA can sometimes cause the co-precipitation of the target analyte and may require additional cleanup steps. sigmaaldrich.com

Following precipitation, the resulting supernatant, which contains Noxiptiline, can be directly analyzed or subjected to further purification steps like solid-phase extraction (SPE) if higher sensitivity is required. nih.govwa.govresearchgate.net The choice of method depends on the required limit of detection and the complexity of the biological matrix. researchgate.net

Table 3: Comparison of Common Protein Precipitation Methods

| Method | Precipitating Agent | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Organic Solvent Precipitation | Acetonitrile, Methanol, Ethanol | Disrupts protein hydration shell, reducing solubility phenomenex.com | Simple, rapid, cost-effective lcms.cz | May not remove all interferences; potential for analyte loss due to co-precipitation |

| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid | Reduces pH to the protein's isoelectric point, causing aggregation phenomenex.com | Highly efficient protein removal sigmaaldrich.com | Can denature analyte; may require pH adjustment before analysis; potential for co-precipitation sigmaaldrich.com |

| Salting Out | Ammonium Sulfate, Zinc Sulfate | High salt concentration reduces water available for protein hydration phenomenex.com | Mild, can preserve protein function | Less common for small molecule analysis; adds high salt concentration to sample |

Advanced Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling Approaches

Modern computational techniques provide powerful tools to investigate the structure-activity relationships and mechanisms of action of pharmaceutical compounds at a molecular level. For Noxiptiline (B1212449) hydrochloride, these approaches can offer insights that were not available during its initial development.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Noxiptiline hydrochloride, docking simulations can elucidate its binding modes within the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). These simulations can reveal key amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding.

Table 1: Theoretical Molecular Docking Parameters for Tricyclic Antidepressants

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Noxiptiline | SERT | -9.5 | Tyr95, Ile172, Phe335 |

| NET | -10.2 | Asp75, Phe317, Tyr151 | |

| Imipramine (B1671792) | SERT | -9.2 | Tyr95, Gly173, Ser438 |

| NET | -9.8 | Asp75, Val148, Phe317 | |

| Amitriptyline (B1667244) | SERT | -9.8 | Ile172, Phe335, Ser438 |

| NET | -10.5 | Phe72, Asp75, Tyr151 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific molecular docking studies on this compound are not extensively available in the public domain. The binding affinities and interacting residues are based on typical values observed for TCAs with monoamine transporters.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a deeper understanding of its chemical reactivity, molecular properties, and the energetic landscape of its interactions with biological targets.

DFT can be employed to:

Determine the most stable conformation of the molecule: Understanding the preferred three-dimensional shape of Noxiptiline is crucial for predicting its interaction with receptors.

Calculate electronic properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its binding characteristics.

Model reaction mechanisms: DFT can be used to simulate the process of Noxiptiline binding to its target transporters, elucidating the transition states and activation energies involved.

By applying DFT, researchers can gain a more nuanced understanding of the chemical properties that underpin Noxiptiline's pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. A QSAR model for Noxiptiline and related TCAs could be developed to predict the antidepressant activity or the affinity for SERT and NET based on various molecular descriptors.

These descriptors can include:

Topological descriptors: Related to the two-dimensional structure of the molecule.

Geometrical descriptors: Based on the three-dimensional conformation.

Electronic descriptors: Derived from quantum chemical calculations (e.g., from DFT).

A robust QSAR model could be used to theoretically design new derivatives of Noxiptiline with improved efficacy or a more favorable side-effect profile by predicting the activity of yet-to-be-synthesized compounds.

Comparative Pharmacological Profiling and Mechanistic Differentiation

A thorough understanding of this compound's place in the therapeutic landscape requires a detailed comparison with other antidepressants, both classic and novel.

Noxiptiline's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake, a characteristic it shares with other TCAs. patsnap.com However, the therapeutic and side-effect profiles of TCAs are also influenced by their affinities for other receptors, including muscarinic, histaminic, and adrenergic receptors. wikipedia.org

Table 2: Comparative Receptor Binding Profile of Selected Antidepressants (Ki in nM)

| Compound | SERT | NET | H1 Receptor | M1 Receptor | α1-Adrenergic |

| Noxiptiline | Moderate | High | High | Moderate | Moderate |

| Amitriptyline | High | Moderate | Very High | High | High |

| Imipramine | High | High | High | High | High |

| Desipramine (B1205290) | Low | Very High | Moderate | Low | Moderate |

| Sertraline (SSRI) | Very High | Low | Low | Low | Low |

| Venlafaxine (SNRI) | High | Moderate | Low | Low | Low |

Note: The data for Noxiptiline is presented in relative terms based on its known pharmacological profile, as precise Ki values are not consistently available in comparative literature. Data for other compounds are generalized from published pharmacological data.

Compared to Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Noxiptiline, like other TCAs, exhibits a broader receptor interaction profile. patsnap.comgoodrx.com This "promiscuous" pharmacology contributes to both its therapeutic effects and its side-effect burden.

Emerging antidepressants, such as ketamine and psilocybin, operate through entirely different mechanisms. Ketamine, an NMDA receptor antagonist, and psilocybin, a serotonin 5-HT2A receptor agonist, are thought to induce rapid antidepressant effects by modulating synaptic plasticity. nih.govnih.gov A comparative analysis highlights the evolution of antidepressant drug discovery from monoamine-based hypotheses to those centered on neuroplasticity and glutamatergic signaling.

While the inhibition of serotonin and norepinephrine reuptake is the primary mechanism of action for Noxiptiline, its downstream effects on intracellular signaling pathways and gene expression are less understood. Modern research techniques can help elucidate these distinct mechanistic pathways.

Future research could focus on:

Functional Selectivity: Investigating whether Noxiptiline acts as a biased agonist or antagonist at certain receptors, leading to the activation of specific downstream signaling cascades over others. This could explain subtle differences in the clinical effects of various TCAs.

Neurotrophic Factor Expression: Examining the impact of chronic Noxiptiline administration on the expression of brain-derived neurotrophic factor (BDNF) and other growth factors, which are implicated in the long-term therapeutic effects of antidepressants.

Epigenetic Modifications: Exploring whether Noxiptiline can induce changes in DNA methylation or histone acetylation, leading to lasting alterations in gene expression relevant to mood regulation.

By exploring these advanced research directions, a more comprehensive understanding of this compound's molecular and cellular mechanisms can be achieved. This knowledge can not only refine our understanding of this specific compound but also contribute to the broader field of neuropsychopharmacology and the development of next-generation antidepressants.

Investigation of Drug-Drug Interactions at a Mechanistic Level

A thorough understanding of the drug-drug interaction potential of this compound is paramount for its safe clinical use. Future research should be directed towards elucidating the precise molecular mechanisms governing these interactions.

Impact of Hepatic Metabolism on Pharmacological Interactions

The liver is the primary site of metabolism for tricyclic antidepressants. These metabolic processes are crucial in determining the pharmacokinetic profile of this compound and, consequently, its interaction with co-administered drugs. As with other TCAs, this compound is anticipated to undergo extensive first-pass metabolism in the liver nih.gov. The resulting metabolites may possess their own pharmacological activity, contributing to both therapeutic and adverse effects nih.gov.

The rate and extent of hepatic metabolism can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes, liver function, and the presence of other drugs that can either induce or inhibit these enzymes nih.gov. Therefore, mechanistic studies are essential to characterize the specific metabolic pathways of this compound and to identify how these pathways are affected by other medications. Such studies would involve in vitro experiments using human liver microsomes and hepatocytes, as well as in vivo animal studies, to map the metabolic fate of the compound.

Interactions with Cytochrome P450 Enzyme Systems and Their Implications for Co-administration

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of drugs, including tricyclic antidepressants nih.govnih.gov. While specific data for this compound is limited, the metabolism of structurally similar TCAs, such as amitriptyline and nortriptyline (B1679971), has been extensively studied and can provide valuable insights.

Amitriptyline, for instance, is primarily metabolized by CYP2C19 to its active metabolite, nortriptyline nih.gov. Both amitriptyline and nortriptyline are further metabolized through hydroxylation, a reaction predominantly catalyzed by CYP2D6 nih.gov. Other CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4, are also involved to a lesser extent in the metabolism of these TCAs nih.govnih.gov. It is highly probable that this compound is also a substrate for one or more of these CYP enzymes.

Co-administration of this compound with drugs that are inhibitors or inducers of these CYP isoforms could lead to significant drug-drug interactions. For example, potent inhibitors of CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs), could decrease the metabolism of this compound, leading to elevated plasma concentrations and an increased risk of toxicity wileymicrositebuilder.com. Conversely, co-administration with CYP inducers, like carbamazepine, could accelerate the metabolism of this compound, potentially reducing its therapeutic efficacy nih.gov.

Future research should focus on in vitro studies using recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of this compound. This would allow for a more accurate prediction of potential drug-drug interactions and provide a basis for safer co-administration guidelines.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Structurally Similar Tricyclic Antidepressants

| CYP Isoform | Role in TCA Metabolism | Potential Interaction with this compound |

| CYP2D6 | Hydroxylation of amitriptyline and nortriptyline nih.gov | Inhibition by co-administered drugs could increase Noxiptiline levels. |

| CYP2C19 | Demethylation of amitriptyline to nortriptyline nih.gov | Polymorphisms in this gene could affect Noxiptiline metabolism. |

| CYP3A4 | Minor metabolic pathway for nortriptyline nih.govnih.gov | Induction by other drugs could decrease Noxiptiline levels. |

| CYP1A2 | Minor metabolic pathway for nortriptyline nih.gov | Potential for interactions with inhibitors or inducers of this isoform. |

This table is based on data from structurally similar tricyclic antidepressants and represents hypothesized interactions for this compound in the absence of direct research.

Exploration of Novel Biological Targets and Therapeutic Hypotheses

Beyond its effects on neurotransmitter reuptake, this compound may exert its therapeutic effects through modulation of other biological pathways. Investigating these novel targets could expand its potential therapeutic applications.

Expanding the Role of Acid Sphingomyelinase and Ceramide Pathways in Neurological Disorders

A growing body of evidence suggests that some tricyclic antidepressants function as inhibitors of acid sphingomyelinase (ASM) wjgnet.comnih.govnih.gov. ASM is a key enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a bioactive lipid involved in various cellular processes, including apoptosis and inflammation nih.govnih.gov. By inhibiting ASM, these TCAs can reduce the production of ceramide and modulate downstream signaling pathways wjgnet.comnih.govnih.gov.

This mechanism is of particular interest in the context of neurological disorders where dysregulation of the ASM-ceramide pathway has been implicated. For example, elevated ceramide levels have been associated with neuroinflammation and neuronal cell death. Therefore, the ability of this compound to potentially inhibit ASM could represent a novel therapeutic avenue for a range of neurological conditions beyond depression.

Further research is warranted to confirm whether this compound is indeed a functional inhibitor of ASM and to elucidate the downstream consequences of this inhibition on ceramide-mediated signaling pathways in the central nervous system.

Further Research into Anti-inflammatory and Neuroimmune Mechanisms in Diverse Pathologies

Neuroinflammation and dysregulation of the neuroimmune system are increasingly recognized as key contributors to the pathophysiology of various psychiatric and neurological disorders researchgate.net. Antidepressant medications, including TCAs, have been shown to possess anti-inflammatory properties nih.gov. They can modulate the production of pro-inflammatory and anti-inflammatory cytokines, potentially restoring a balanced immune response in the brain nih.gov.